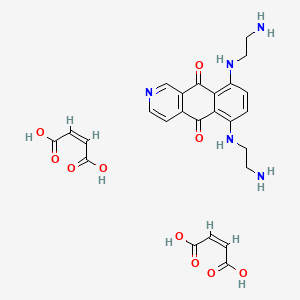

Pixantrone dimaleate

Übersicht

Beschreibung

Pixantron-Dimaleat ist ein experimenteller antineoplastischer (Krebs bekämpfender) Wirkstoff, ein Analogon von Mitoxantron mit geringeren toxischen Wirkungen auf das Herzgewebe. Es wirkt als Topoisomerase-II-Gift und Interkalationsmittel. Die Verbindung wird hauptsächlich zur Behandlung von rezidiviertem oder refraktärem aggressivem Non-Hodgkin-Lymphom eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pixantron-Dimaleat wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Anthrachinonstrukturen beinhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Pixantron-Dimaleat beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung spezifischer Lösungsmittel und Reagenzien, gefolgt von Reinigungsschritten wie Kristallisation und Filtration .

Analyse Chemischer Reaktionen

Reaktionstypen

Pixantron-Dimaleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Pixantron-Dimaleat kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Pixantron-Dimaleat, die jeweils unterschiedliche chemische und pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Treatment of Non-Hodgkin Lymphoma

-

Efficacy in Relapsed/Refractory NHL :

- Pixantrone has been evaluated in several clinical trials, notably the PIX301 study, which demonstrated its effectiveness as a monotherapy in patients with relapsed or refractory aggressive NHL. In this trial, pixantrone showed a complete response rate of 20% compared to 5.7% for physician's choice therapy .

- A retrospective analysis indicated that among patients treated with pixantrone, some achieved durable responses lasting over 400 days, irrespective of their previous treatment responses .

- Comparative Safety Profile :

Long-Term Response and Remission

A detailed case study involving 17 patients with aggressive NHL revealed that:

- The median age was 61 years, with most patients having received at least two prior therapies.

- Responses varied widely; however, durable responses were observed in several cases regardless of previous treatment outcomes.

- Notably, four patients remained progression-free for over 400 days following treatment with pixantrone .

Comparative Efficacy

| Drug | Complete Response Rate | Severe Cardiotoxicity Incidence | Other Side Effects |

|---|---|---|---|

| Pixantrone | 20% | Significantly lower than doxorubicin | Reduced infections and thrombocytopenia |

| Doxorubicin | Varies (typically higher) | High incidence | Febrile neutropenia common |

| Mitoxantrone | Varies | High incidence | Similar side effects as doxorubicin |

Wirkmechanismus

Pixantrone dimaleate exerts its effects by intercalating into DNA and inhibiting topoisomerase II. This action leads to the stabilization of protein-DNA complexes, resulting in double-stranded DNA breaks and inhibition of DNA replication. The compound’s unique structure allows it to exert these effects with reduced cardiotoxicity compared to other anthracyclines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mitoxantron: Ein Anthrachinon mit ähnlichen antineoplastischen Eigenschaften, aber höherer Kardiotoxizität.

Doxorubicin: Ein Anthracyclin mit ähnlichem Wirkmechanismus, aber schwereren kardiotoxischen Wirkungen.

Ametantron: Ein weiteres Anthrachinon mit signifikanter Antitumoraktivität, aber höherer Toxizität

Einzigartigkeit

Pixantron-Dimaleat ist einzigartig aufgrund seiner reduzierten Kardiotoxizität bei gleichzeitiger Wirksamkeit bei der Behandlung von aggressivem Non-Hodgkin-Lymphom. Seine Struktur ermöglicht eine effektive DNA-Interkalation und Topoisomerase-II-Hemmung mit weniger Nebenwirkungen, was es zu einer vielversprechenden Alternative zu anderen Anthracyclinen und Anthrachinonen macht .

Biologische Aktivität

Pixantrone dimaleate is a novel aza-anthracenedione compound that has garnered attention for its potential in treating relapsed or refractory aggressive non-Hodgkin lymphoma (NHL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile, particularly concerning cardiotoxicity.

Pixantrone exhibits a multifaceted mechanism of action:

- DNA Intercalation : Similar to anthracyclines, pixantrone intercalates into DNA, disrupting the normal function of nucleic acids. This interaction leads to nucleic acid compaction and stabilization of the DNA structure.

- Topoisomerase II Inhibition : Pixantrone acts as a topoisomerase II poison, stabilizing the transient protein-DNA complex, which results in double-strand breaks in DNA . However, the correlation between these breaks and cytotoxic potency remains unclear .

- Covalent Drug-DNA Adduct Formation : The compound is activated by formaldehyde to form stable covalent adducts with DNA. This reaction is both concentration and time-dependent, showing a significantly higher propensity for adduct formation compared to mitoxantrone .

Clinical Trials Overview

Pixantrone has been evaluated in multiple clinical trials, most notably the PIX301 study, which assessed its efficacy as a treatment for heavily pretreated patients with aggressive NHL. Key findings include:

- Complete Response Rates : In the PIX301 trial, 24% of patients achieved a complete response (CR) or unconfirmed complete response (CRu) with pixantrone .

- Long-Term Remission : Case studies indicate that some patients experienced durable responses and long-term remission, with several remaining progression-free for over 400 days following treatment .

Comparative Efficacy

A comparison of pixantrone with other chemotherapeutic agents reveals its competitive efficacy:

| Study | Treatment | CR Rate (%) | ORR (%) | PFS (months) | OS (months) |

|---|---|---|---|---|---|

| PIX301 | Pixantrone | 24 | 37.1 | 5.3 | Not reported |

| Comparator Arm | Various single-agent therapies | 5.7 | 14.3 | 2.6 | Not reported |

| Real-life Studies | Pixantrone Monotherapy | 10 | 24 | 2.0 | 3.4 |

Safety Profile

One of the significant advantages of pixantrone over traditional anthracyclines is its reduced cardiotoxicity:

- Cardiotoxicity Reduction : Pixantrone has been designed to minimize cardiotoxic effects while maintaining antineoplastic activity. It achieves this by reducing the formation of free radicals and cardiotoxic metabolites typically associated with anthracycline treatments .

- Mechanistic Insights : The compound's redox inactivity contributes to its lower cardiotoxic profile, as it does not bind iron or promote reactive oxygen species formation to the same extent as other agents .

Case Studies and Observations

Several case studies have highlighted the clinical utility of pixantrone:

- In one instance, a patient with diffuse large B-cell lymphoma (DLBCL) achieved CR after receiving pixantrone combined with rituximab, leading to long-term remission post-consolidation therapy .

- Another patient who relapsed after allogeneic stem cell transplantation also achieved CR with pixantrone without significant side effects .

Eigenschaften

Key on ui mechanism of action |

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3] |

|---|---|

CAS-Nummer |

144675-97-8 |

Molekularformel |

C21H23N5O6 |

Molekulargewicht |

441.4 g/mol |

IUPAC-Name |

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

GORZTPPEWDXGBU-BTJKTKAUSA-N |

SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O |

Aussehen |

Brown to black solid powder |

Piktogramme |

Acute Toxic; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO and water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione 5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione 6,9-AEA-BIQDO 6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione BBR 2778 BBR-2778 BBR2778 pixantrone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.